2,3-Dimethyl-2H-indazol-6-amine
Overview
Description
2,3-Dimethyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is particularly notable for its role as an intermediate in the synthesis of various pharmaceuticals, including pazopanib hydrochloride, an anti-cancer drug .
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-2H-indazol-6-amine is VEGFR and PDGFR . These are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets (VEGFR and PDGFR) by inhibiting their kinase activity . This inhibition prevents the downstream signaling cascades triggered by these receptors, thereby affecting the cellular processes controlled by these pathways .
Biochemical Pathways
The compound affects the VEGFR and PDGFR pathways, which are involved in angiogenesis and cell proliferation . By inhibiting these pathways, the compound can potentially halt tumor growth and metastasis .
Pharmacokinetics
As an intermediate in the synthesis of pazopanib , it’s plausible that it may share similar pharmacokinetic properties with Pazopanib.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation due to its interaction with VEGFR and PDGFR . This can lead to the suppression of tumor growth and metastasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-2H-indazol-6-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is an impurity in the synthesis of Pazopanib hydrochloride, which targets VEGFR and PDGFR . These receptors are crucial for angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting these receptors, this compound indirectly affects angiogenesis, making it a valuable compound in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to impact the expression of VEGFR and PDGFR, leading to altered cell signaling and reduced angiogenesis . This modulation of signaling pathways can result in changes in gene expression, affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to VEGFR and PDGFR, inhibiting their activity and preventing the downstream signaling required for angiogenesis . This inhibition leads to a reduction in the expression of genes involved in blood vessel formation, thereby exerting its anti-angiogenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, such as being kept in a dark place and an inert atmosphere at temperatures between 2-8°C Over time, degradation of the compound can occur, potentially affecting its efficacy in long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into more water-soluble forms for excretion . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetics, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its anti-angiogenic effects. The compound’s distribution is influenced by factors such as tissue permeability and blood flow, which can affect its accumulation and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2H-indazol-6-amine typically involves the following steps:
Nitration and Reduction: The starting material, 3-methyl-6-nitro-1H-indazole, is subjected to nitration followed by reduction to yield 2,3-dimethyl-6-nitro-2H-indazole.
Methylation: The nitro compound is then methylated using methyl iodide in the presence of a base such as sodium ethoxide in dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form various derivatives, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Stannous chloride in hydrochloric acid.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of alkylated indazole derivatives.
Scientific Research Applications
2,3-Dimethyl-2H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor in the synthesis of pazopanib hydrochloride, a drug used in cancer treatment.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
1H-Indazole: A tautomeric form of indazole with similar structural features but different stability and reactivity.
3-Methyl-6-nitro-1H-indazole: A precursor in the synthesis of 2,3-Dimethyl-2H-indazol-6-amine.
N,2,3-Trimethyl-2H-indazol-6-amine: Another derivative used in the synthesis of pazopanib.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a key intermediate in the synthesis of pazopanib hydrochloride highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2,3-dimethylindazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVSSNARYHLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468278 | |
Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444731-72-0 | |
Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444731-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-2H-indazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dimethyl-6-amino-2H-indazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TBE6ZY7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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